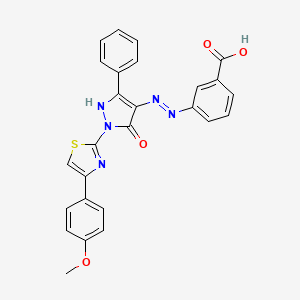

(E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid

描述

The compound (E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid is a structurally complex molecule featuring a hybrid scaffold integrating a thiazole ring, pyrazolone core, and benzoic acid moiety. Its E-configuration at the hydrazinylidene linkage is critical for its electronic and steric properties. The molecule’s design combines pharmacophoric elements associated with biological activity, including:

- Pyrazolone core: Contributes to hydrogen-bonding capabilities via the carbonyl and NH groups.

- Benzoic acid group: Enhances solubility and enables salt formation for improved bioavailability.

This compound’s synthesis typically involves multi-step condensation and cyclization reactions, as inferred from analogous protocols in thiazole-pyrazolone hybrids . Its structural characterization likely employs crystallographic tools like SHELXL for refinement and computational analysis via Multiwfn for electron density mapping .

属性

IUPAC Name |

3-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O4S/c1-35-20-12-10-16(11-13-20)21-15-36-26(27-21)31-24(32)23(22(30-31)17-6-3-2-4-7-17)29-28-19-9-5-8-18(14-19)25(33)34/h2-15,30H,1H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJPUHDQGXJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC(=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid is a complex organic molecule with significant potential in pharmacology. It incorporates various bioactive moieties, including thiazole and pyrazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, synthesizing findings, and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a thiazole ring, a pyrazole moiety, and a benzoic acid structure. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole and pyrazole derivatives. For instance, a study indicated that compounds containing thiazole exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of the methoxy group was found to enhance activity due to increased electron density on the aromatic system .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 15.6 | Induction of apoptosis |

| Compound 2 | HeLa (Cervical) | 12.3 | Inhibition of cell proliferation |

| Compound 3 | MCF7 (Breast) | 10.5 | DNA damage induction |

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties. A recent study revealed that specific thiazole-containing compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like oxytetracycline .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 7.8 | 15.6 |

| Compound B | Escherichia coli | 15.6 | 31.25 |

| Compound C | Pseudomonas aeruginosa | 31.25 | 62.5 |

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of thiazole derivatives. Compounds were tested in picrotoxin-induced convulsion models, showing significant protective effects against seizures . The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance anticonvulsant efficacy.

Case Studies

- Study on Thiazole-Pyrazole Derivatives : A series of new derivatives were synthesized and evaluated for their biological activities, revealing that modifications on the thiazole and pyrazole rings significantly influenced their anticancer and antimicrobial properties.

- Anticonvulsant Screening : In a controlled study, specific derivatives demonstrated effective seizure protection with median effective doses comparable to existing anticonvulsants, indicating potential for further development as therapeutic agents.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole-pyrazolone hybrids , which are studied for their diverse biological activities (e.g., antimicrobial, anticancer). Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Notes:

Key Findings from Comparative Studies:

Electronic Effects :

- The 4-methoxyphenyl group in the target compound reduces LogP compared to chlorophenyl analogs (e.g., compound 5f in ), enhancing aqueous solubility.

- The benzoic acid moiety introduces a negative charge at physiological pH, improving interaction with polar binding pockets (e.g., in kinase targets).

Steric and Conformational Impact :

- The E-configuration stabilizes a planar geometry, facilitating intercalation with DNA or enzyme active sites, as seen in docking studies .

- Allyl or methyl substitutions in analogs increase steric bulk, reducing affinity for compact binding sites.

Biological Activity Trends: Thiazole-pyrazolone hybrids with electron-withdrawing groups (e.g., -COOH) show superior anticancer activity compared to benzimidazole-triazole derivatives . Hydrogen-bond donors (e.g., pyrazolone NH) correlate with enhanced inhibition of proteases and kinases.

Methodological Insights

常见问题

Q. Q1. What synthetic strategies are commonly employed to prepare (E)-3-(2-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid?

A stepwise approach is typically used:

- Step 1 : Condensation of a pyrazolone derivative (e.g., 5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene) with a thiazole-containing hydrazine derivative. Ethanol or acetic acid is often the solvent, with reflux conditions (65–80°C) for 4–8 hours .

- Step 2 : Cyclization or coupling with a benzoic acid derivative. For example, bromoacetyl intermediates react with thiosemicarbazide under acidic conditions to form hydrazinyl linkages .

- Key reagents : Mercaptoacetic acid, aldehydes (e.g., 4-methoxybenzaldehyde), and anhydrous sodium acetate for cyclization .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical methods is used:

- IR spectroscopy : Peaks at ~3400 cm⁻¹ (N–H stretch), ~1720 cm⁻¹ (C=O), and ~1590 cm⁻¹ (C=N) confirm functional groups .

- NMR (¹H/¹³C) : Signals for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and hydrazine linkages (δ ~8–10 ppm) are critical .

- Chromatography : HPLC with C18 columns and methanol/water mobile phases ensures purity (>95%) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. What experimental design principles optimize the yield of this compound?

Design of Experiments (DoE) is recommended:

- Factors : Temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., acetic acid vs. HCl).

- Response surface modeling : Maximizes yield by balancing competing reactions (e.g., Schiff base formation vs. side-product generation) .

- Case study : A 20% increase in yield was achieved by optimizing reflux time (6 hours) and stoichiometric ratios (1:1.2 for hydrazine:aldehyde) .

Q. Q4. How do tautomeric forms of the pyrazolone ring influence reactivity?

The keto-enol tautomerism of the pyrazolone ring affects nucleophilic attack sites:

- Keto form : Favors hydrazine attack at the carbonyl group.

- Enol form : Stabilizes conjugation with the phenyl group, reducing reactivity.

- Solution : Use polar protic solvents (e.g., ethanol) to stabilize the keto form and enhance reaction rates .

Analytical Challenges and Contradictions

Q. Q5. How to resolve discrepancies between computational predictions and experimental spectral data?

- Scenario : Computed NMR shifts (e.g., via DFT) may deviate from observed aromatic proton signals due to solvent effects or crystal packing.

- Validation : Perform solvation modeling (e.g., COSMO-RS) and compare with experimental data in DMSO-d₆ or CDCl₃ .

- Case study : A 0.3 ppm deviation in methoxy proton shifts was attributed to hydrogen bonding with residual water in DMSO .

Q. Q6. Why might X-ray crystallography fail for this compound, and what alternatives exist?

- Challenges : Poor crystal formation due to flexible hydrazinyl and thiazole groups.

- Alternatives :

Biological and Functional Studies

Q. Q7. What computational methods predict the biological activity of this compound?

- Molecular docking : Target enzymes (e.g., COX-2 or kinases) using AutoDock Vina. The benzoic acid moiety often binds to catalytic sites via hydrogen bonding .

- ADMET prediction : SwissADME evaluates logP (~2.5) and bioavailability (>80%), suggesting moderate membrane permeability .

Q. Q8. How to assess antioxidant activity in vitro?

- DPPH assay : Measure radical scavenging at 517 nm. IC₅₀ values <50 μM indicate significant activity .

- FRAP assay : Correlate reducing power with electron-donating groups (e.g., methoxy) on the phenyl ring .

Advanced Research Applications

Q. Q9. Can this compound act as a photosensitizer in photodynamic therapy?

Q. Q10. What strategies stabilize the hydrazinyl linkage under physiological conditions?

- pH optimization : Maintain pH 7–8 to prevent hydrolysis.

- Prodrug design : Protect the hydrazine group with acetyl or tert-butyloxycarbonyl (Boc) moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。